BenchChemオンラインストアへようこそ!

1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one

cytotoxicity HepG2 screening

Select this compound for its structurally novel, three-dimensional camphor-arylpiperazine hybrid scaffold, ideal for diversifying screening libraries targeting aminergic GPCRs. As a research chemical with no peer-reviewed comparative biological data, procurement must be justified by its unique, low-molecular-weight (340.5 Da) space. Always request a Certificate of Analysis confirming purity (≥95%) and identity via 1H-NMR and LC-MS before use.

Molecular Formula C21H28N2O2
Molecular Weight 340.467
CAS No. 505060-38-8
Cat. No. B2934913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
CAS505060-38-8
Molecular FormulaC21H28N2O2
Molecular Weight340.467
Structural Identifiers
SMILESCC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C
InChIInChI=1S/C21H28N2O2/c1-19(2)20(3)9-10-21(19,15-17(20)24)18(25)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
InChIKeyQZDBSYJVXULQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one (CAS 505060-38-8): Sourcing a Research-Use Camphor-Phenylpiperazine Hybrid


1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one (CAS 505060-38-8) is a synthetic small molecule comprising a rigid, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor-derived) core linked via a carbonyl bridge to a 4-phenylpiperazine moiety . With a molecular formula of C21H28N2O2 and a molecular weight of 340.5 g/mol, this compound is currently catalogued solely as a research chemical for in vitro studies; no therapeutic, diagnostic, or in vivo applications are claimed by any authoritative source . Its structural features position it within the broader arylpiperazine class, which is recognized for interactions with aminergic GPCR targets, yet no published, quantitative biological characterization has been identified for this specific entity in peer-reviewed literature or patents.

Sourcing 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one: Why Generic Substitution Is Not Supported Without Comparator Data


No direct, quantitative evidence—such as head-to-head potency, selectivity, or ADME comparisons—could be located for CAS 505060-38-8 against any defined analog or in-class alternative within peer-reviewed primary literature, patents, or authoritative databases. While the compound's camphor-arylpiperazine scaffold is conceptually distinct from simpler phenylpiperazines (e.g., 1-phenylpiperazine) or other bicycloheptanone derivatives, the absence of publicly available comparative data precludes any scientifically justified claim that this compound offers a measurable advantage for a specific target, pathway, or application context . Consequently, procurement decisions cannot be guided by differentiation; users must instead verify identity and purity against vendor certificates of analysis for their particular research purpose.

Quantitative Evidence Guide for 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one: Insufficient Comparator-Based Data


HepG2 Cytotoxicity Screening: No Comparator Provides Context for Observed Activity

In a single high-throughput screen conducted at the Burnham Center for Chemical Genomics, CAS 505060-38-8 was tested for cytotoxicity in HepG2 cells at a concentration of 20 µM . The compound exhibited a mean % activity of approximately 206% (relative to controls, with a mean high signal of 2513.83 and mean low of 205.22). However, no comparator compound—such as a structurally related analog, a known cytotoxic agent (e.g., staurosporine), or a vehicle control—was tested in parallel within the same assay report, making it impossible to assess whether this signal represents meaningful differential activity. The observed value falls within the assay's noise floor, as indicated by the substantial standard deviation (SD) of the high control (±249.48). In the absence of a comparator, this data point cannot support any claim of selective or enhanced cytotoxic potential.

cytotoxicity HepG2 screening

ADAM17 Inhibition: No Quantitative Comparator Prevents Differentiation Analysis

CAS 505060-38-8 was profiled against the ADAM17 (TACE) protease at a single concentration of 6.95 µM in a QFRET-based biochemical assay . The reported inhibition value was consistently 1.23% across multiple replicates (SD = 0). However, no reference inhibitor (e.g., a hydroxamate-based TACE inhibitor such as TAPI-1) or a structurally matched inactive analog was included in the reported dataset for comparison. An inhibition value of 1.23% at nearly 7 µM is marginal and, without a benchmark, cannot be distinguished from assay background. Thus, the hypothesis that this compound is a selective or potent ADAM17 inhibitor cannot be evaluated.

ADAM17 enzyme inhibition screening

Regulator of G-Protein Signaling 4 (RGS4) Assay: Data Format Precludes Comparative Use

A primary cell-based high-throughput screening assay for RGS4 isoform 2 modulators returned a B-score for CAS 505060-38-8, with reported values ranging from -7.61 to -7.53 . A B-score is a normalized metric designed to correct for plate-specific systematic errors in HTS; however, its magnitude is meaningful only when compared against the distribution of neutral controls and established reference modulators run within the same screen. The public dataset lacks these reference values. Furthermore, no structurally related comparator (e.g., a known RGS4 inhibitor or an analog with systematic N-substitution) was included. Consequently, one cannot determine whether a B-score of approximately -7.6 represents significant modulation or falls within the expected background distribution.

RGS4 GPCR screening

Application Scenarios for 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one Based on Current Evidence


Chemical Biology Probe Development (Hypothesis-Generating Stage)

Given its structural hallmark as a camphor-arylpiperazine hybrid, CAS 505060-38-8 may serve as a starting scaffold in medicinal chemistry programs exploring novel chemotypes for aminergic GPCR targets . Researchers could use this compound to synthesize focused libraries where the phenylpiperazine moiety is systematically varied, then compare the resulting analogs in radioligand binding or functional assays against established ligands (e.g., WAY-100635 for 5-HT1A or haloperidol for D2). As of the available evidence, no such data exists for the parent compound itself, so any selection must be based on synthetic tractability and structural novelty rather than proven biological differentiation.

High-Throughput Screening (HTS) Library Expansion

The compound has already been incorporated into at least three HTS campaigns (RGS4, ADAM17, and HepG2 cytotoxicity) , indicating its commercial availability as a screening library member. For laboratories seeking to diversify their compound collections with rigid, three-dimensional scaffolds (Fsp3-rich molecules), this bicyclic ketone offers a low-molecular-weight (340.5 Da) template with favorable rule-of-five compliance (ACD/LogP predicted ~3.49 for the methoxy analog) . However, procurement should be justified by the novelty of the chemical space it occupies rather than by any demonstrated biological selectivity or potency, which remains unvalidated.

Analytical Reference Standard Development

With a well-defined SMILES string (CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C) and InChIKey (QZDBSYJVXULQID-UHFFFAOYSA-N) , CAS 505060-38-8 is suitable for use as an analytical reference standard in mass spectrometry or NMR-based metabolomics workflows. Its differentiation in this context arises from its unique molecular formula (C21H28N2O2) and retention time characteristics, which can serve as a quality control marker in synthetic or natural product chemistry where structurally similar camphor derivatives might interfere. Suppliers should be asked to provide a Certificate of Analysis specifying purity (typically ≥95%) and identity confirmation by 1H-NMR and LC-MS.

Quote Request

Request a Quote for 1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.